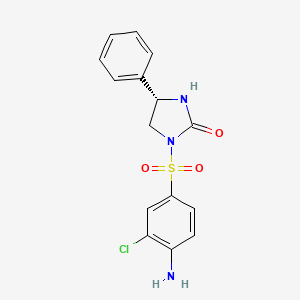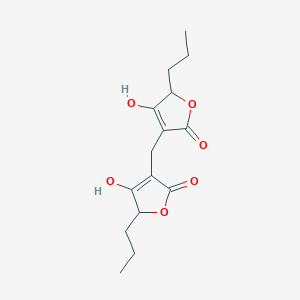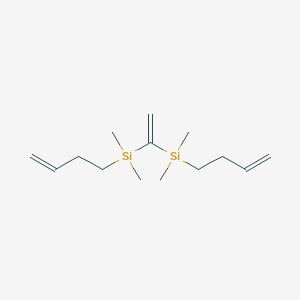
Silane, ethenylidenebis[3-butenyldimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, ethenylidenebis[3-butenyldimethyl- is a silicon-based compound with the molecular formula C14H28Si2. This compound is part of the silane family, which is known for its versatility in various chemical applications. Silanes are often used as coupling agents, adhesives, and in surface modification processes due to their ability to form strong bonds with both organic and inorganic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ethenylidenebis[3-butenyldimethyl- typically involves the reaction of vinyl-containing silanes with butenyldimethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the coupling of the vinyl and butenyl groups .
Industrial Production Methods
In industrial settings, the production of Silane, ethenylidenebis[3-butenyldimethyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, ethenylidenebis[3-butenyldimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The vinyl and butenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require the presence of a catalyst, such as a transition metal complex.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Silane, ethenylidenebis[3-butenyldimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, ethenylidenebis[3-butenyldimethyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive vinyl and butenyl groups, which can undergo various chemical transformations. The compound’s molecular targets include hydroxyl groups on surfaces, enabling it to act as an effective coupling agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl chloride
- Dimethylchlorosilane
- Phenylsilane
- Triethoxysilane
Uniqueness
Silane, ethenylidenebis[3-butenyldimethyl- is unique due to its dual functionality, combining both vinyl and butenyl groups. This allows it to participate in a wider range of chemical reactions compared to simpler silanes, making it highly versatile in various applications .
Propriétés
Numéro CAS |
824985-56-0 |
|---|---|
Formule moléculaire |
C14H28Si2 |
Poids moléculaire |
252.54 g/mol |
Nom IUPAC |
but-3-enyl-[1-[but-3-enyl(dimethyl)silyl]ethenyl]-dimethylsilane |
InChI |
InChI=1S/C14H28Si2/c1-8-10-12-15(4,5)14(3)16(6,7)13-11-9-2/h8-9H,1-3,10-13H2,4-7H3 |
Clé InChI |
PUJPGPKYZKFBKA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCC=C)C(=C)[Si](C)(C)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


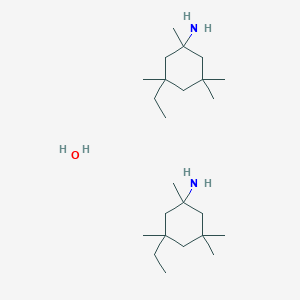
![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
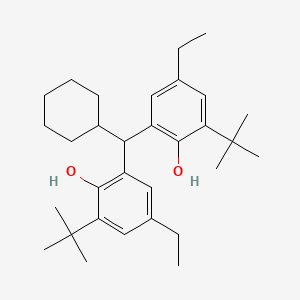
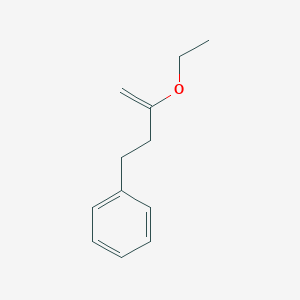
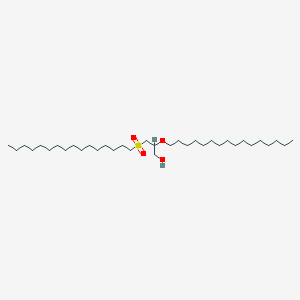
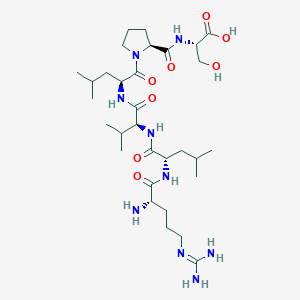
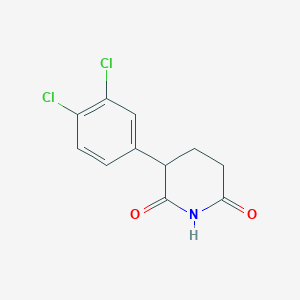
![5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one](/img/structure/B14211935.png)
![Ethane, 1,1'-[(difluoromethylene)bis(oxy)]bis[2-chloro-2,2-difluoro-](/img/structure/B14211942.png)
![2-{1-[(Prop-2-en-1-yl)oxy]but-3-en-1-yl}thiophene](/img/structure/B14211948.png)
